molecular formula C15H21N5O2S B2425317 2-cyclopropyl-5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034278-97-0

2-cyclopropyl-5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No. B2425317
CAS RN: 2034278-97-0
M. Wt: 335.43
InChI Key: DRJBZYHVHMRJRC-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Antibacterial Evaluation

The research into heterocyclic compounds containing a sulfonamido moiety, such as 2-cyclopropyl-5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, highlights their potential as antibacterial agents. A study by Azab et al. (2013) focused on synthesizing new heterocyclic compounds with sulfonamido moieties aiming at antibacterial applications. The study found that several of the synthesized compounds exhibited high antibacterial activities, underscoring the potential of such molecules in addressing bacterial infections Azab, Youssef, & El-Bordany, 2013.

Antimicrobial Properties

Further extending the applications in antimicrobial arenas, Darwish et al. (2014) embarked on synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety. Their objective was to explore the compounds' suitability as antimicrobial agents. This led to the synthesis of diverse compounds, including 2-pyridone and pyrazole derivatives, among others. Their antimicrobial evaluations demonstrated promising results, indicating the significant potential of these compounds in developing new antimicrobial agents Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014.

Synthesis and Bioactivities of Pyrazole Derivatives

Kendre et al. (2013) synthesized a series of 1H-pyrazole derivatives bearing an aryl sulfonate moiety, showcasing a methodical approach to creating compounds with potential anti-inflammatory and antimicrobial properties. Their findings highlighted that several of these compounds exhibited notable activity against both Gram-positive and Gram-negative bacterial strains, alongside potent anti-inflammatory capabilities Kendre, Landge, Jadhav, & Bhusare, 2013.

Inotropic Activity in Cardiovascular Research

The cardiovascular research field also benefits from the study of such compounds. Barraclough et al. (1993) explored a series of 2-aryl imidazo[1,2-a]pyrazines, evaluating their inotropic activity. Among these, a sulphoxide derivative demonstrated significant inotropic effects, comparable to those of known compounds, suggesting its potential in developing treatments for heart conditions Barraclough, Black, Cambridge, et al., 1993.

Mechanism of Action

The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

The future directions for research on imidazole derivatives could include the development of new drugs that overcome the problems of antimicrobial resistance . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases .

properties

IUPAC Name

2-cyclopropyl-5-(1-propan-2-ylimidazol-4-yl)sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2S/c1-11(2)18-9-15(16-10-18)23(21,22)19-5-6-20-13(8-19)7-14(17-20)12-3-4-12/h7,9-12H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJBZYHVHMRJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)N2CCN3C(=CC(=N3)C4CC4)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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